REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][N:13]1[CH2:18][CH2:17][CH:16](O)[CH2:15][CH2:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C>O1CCCC1.C(OCC)(=O)C.O>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[O:1][CH:16]1[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]1)[C:6]#[N:7]
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)O
|
Name
|
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)O
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 5 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature where it
|
Type
|
TEMPERATURE
|
Details
|
was maintained overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for a further 3 h at ambient temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 1N sodium hydroxide (×2), water, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material that remained was dissolved in tert-butyl dimethyl ether
|
Type
|
WASH
|
Details
|
washed with 3N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (×3)
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed water, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel chromatography (SiO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |